1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 2640973-50-6
VCID: VC11831249
InChI: InChI=1S/C19H20FN5/c20-15-3-5-16(6-4-15)23-9-11-24(12-10-23)19-18-13-17(14-1-2-14)22-25(18)8-7-21-19/h3-8,13-14H,1-2,9-12H2
SMILES: C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F
Molecular Formula: C19H20FN5
Molecular Weight: 337.4 g/mol

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine

CAS No.: 2640973-50-6

Cat. No.: VC11831249

Molecular Formula: C19H20FN5

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4-fluorophenyl)piperazine - 2640973-50-6

Specification

CAS No. 2640973-50-6
Molecular Formula C19H20FN5
Molecular Weight 337.4 g/mol
IUPAC Name 2-cyclopropyl-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C19H20FN5/c20-15-3-5-16(6-4-15)23-9-11-24(12-10-23)19-18-13-17(14-1-2-14)22-25(18)8-7-21-19/h3-8,13-14H,1-2,9-12H2
Standard InChI Key MGJQCSBXMJJZHL-UHFFFAOYSA-N
SMILES C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F
Canonical SMILES C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the pyrazolo[1,5-a]pyrazine core: This could be achieved through cyclization reactions involving appropriate precursors, such as hydrazines and pyrazine derivatives.

  • Introduction of the cyclopropyl group: This step may involve alkylation or selective substitution using cyclopropyl reagents.

  • Coupling with 4-(4-fluorophenyl)piperazine: This is typically achieved via nucleophilic substitution or amide bond formation, depending on the functional groups present on intermediates.

Biological Activity

Compounds with similar scaffolds have shown activity in diverse biological contexts:

  • Anticancer Potential: Pyrazolo[1,5-a]pyrazine derivatives have demonstrated kinase inhibition properties, particularly targeting pathways like VEGFR-2 and c-Met, which are critical in cancer progression .

  • Antiviral Applications: Related pyrazolo derivatives have been explored for their ability to inhibit viral polymerases or disrupt protein-protein interactions in viral replication complexes .

  • CNS Activity: Piperazine derivatives are often investigated for receptor modulation in neurological disorders.

Research Findings on Related Compounds

Property/ActivityObservationReference
Kinase InhibitionPyrazolo derivatives inhibit VEGFR-2 and c-Met kinases with IC50 values in nanomolar ranges.
Antiproliferative ActivityEffective against cancer cell lines such as A549 and MCF-7, inducing cell cycle arrest.
Antiviral ActivityDemonstrated inhibition of viral polymerase subunit interactions in influenza studies.
CytotoxicityMinimal cytotoxic effects observed in non-target cell lines during testing.

Potential Applications

Given its structural features and comparison with related compounds:

  • Cancer Therapy: The compound may serve as a scaffold for developing kinase inhibitors targeting angiogenesis or tumor growth pathways.

  • Antiviral Drugs: It could be optimized for disrupting viral replication machinery.

  • CNS Agents: Its piperazine moiety makes it a candidate for receptor-targeted therapies in neurological disorders.

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